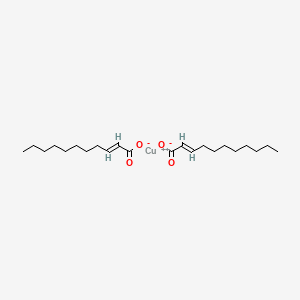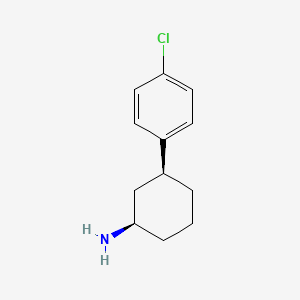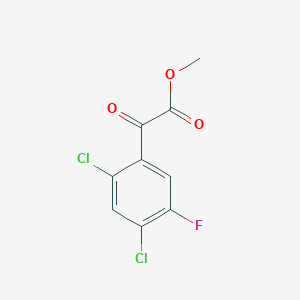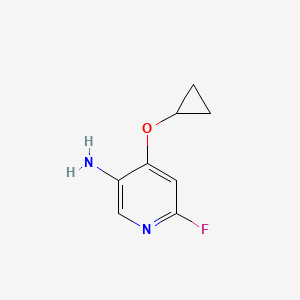
4-Cyclopropoxy-6-fluoropyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-6-fluoropyridin-3-amine is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . This compound belongs to the class of fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine substituent in the aromatic ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluoropyridines, including 4-Cyclopropoxy-6-fluoropyridin-3-amine, involves several stepsFor instance, the Balz-Schiemann reaction and the Umemoto reaction are often employed for the selective fluorination of pyridines . Additionally, Suzuki-Miyaura coupling reactions can be used to introduce cyclopropoxy groups into the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient fluorinating agents and catalysts is crucial in achieving the desired product with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-6-fluoropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-6-fluoropyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-6-fluoropyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect influences the compound’s reactivity and interaction with biological molecules. This can lead to the inhibition or activation of certain enzymes and receptors, affecting various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2,3,4,5,6-Pentafluoropyridine
Uniqueness
4-Cyclopropoxy-6-fluoropyridin-3-amine is unique due to the presence of both a cyclopropoxy group and a fluorine atom in the pyridine ring. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H9FN2O |
|---|---|
Peso molecular |
168.17 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C8H9FN2O/c9-8-3-7(6(10)4-11-8)12-5-1-2-5/h3-5H,1-2,10H2 |
Clave InChI |
GFQOGPWTTWOULD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC(=NC=C2N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


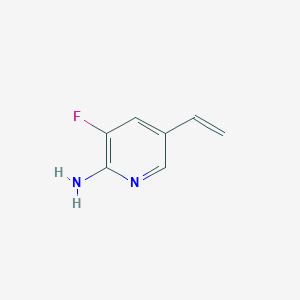
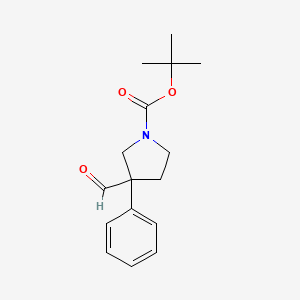
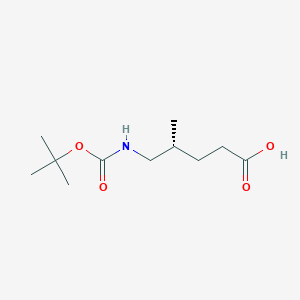
![Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12850758.png)
![1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12850760.png)
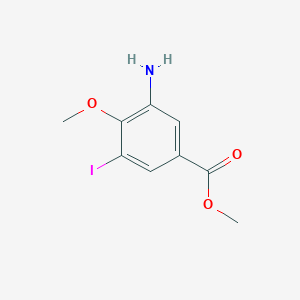
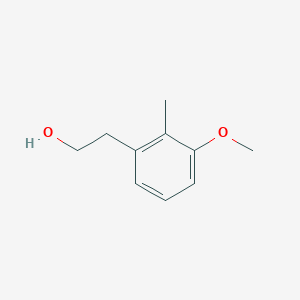
![tert-Butyl N-[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate](/img/structure/B12850776.png)
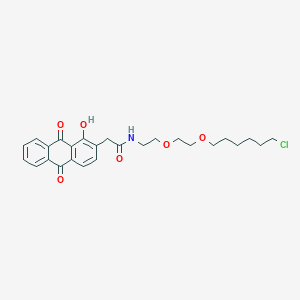
![[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B12850781.png)
